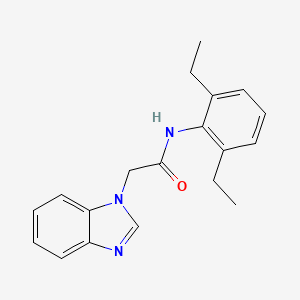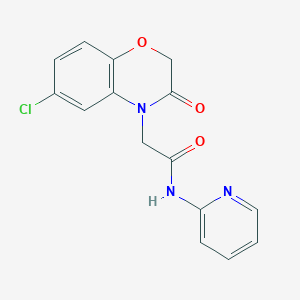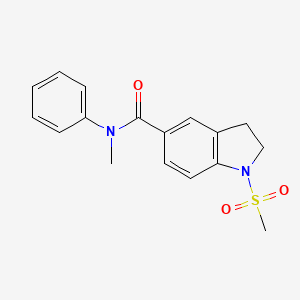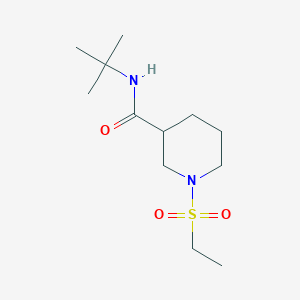
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide, also known as BIDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BIDA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. In
Mécanisme D'action
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits cell proliferation by downregulating the expression of cyclin D1, a protein that promotes cell cycle progression. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway, respectively.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 and increases the expression of pro-apoptotic proteins such as Bax. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In neurodegenerative diseases, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to reach its target inside the cell. This compound is also a small molecule, which makes it easier to synthesize and purify compared to larger molecules. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce cytotoxicity in some cell types at high concentrations. Additionally, the stability of this compound in biological systems needs to be further investigated.
Orientations Futures
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide. One potential application of this compound is in the development of novel cancer therapies. Further studies are needed to investigate the efficacy of this compound in vivo and to optimize its chemical structure for improved therapeutic activity. This compound also has potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its neuroprotective effects in animal models. Additionally, the potential use of this compound as an antifungal agent needs to be further explored.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-14-8-7-9-15(4-2)19(14)21-18(23)12-22-13-20-16-10-5-6-11-17(16)22/h5-11,13H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDTGYDKKNWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4424537.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4424540.png)


![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4424581.png)

![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)

